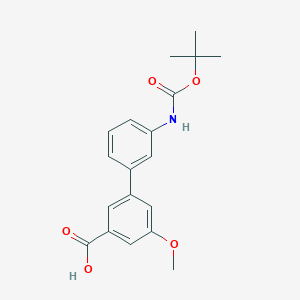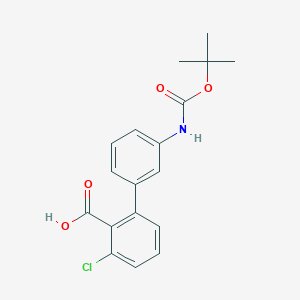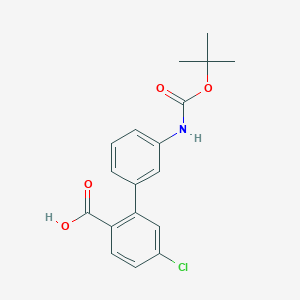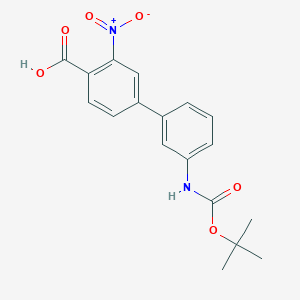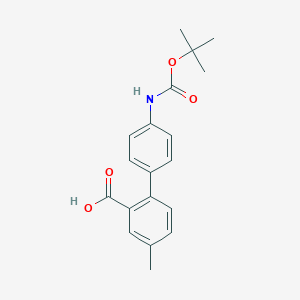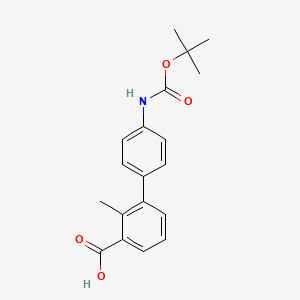
3-(4-BOC-Aminophenyl)-2-methylbenzoic acid, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-BOC-Aminophenyl)-2-methylbenzoic acid, also known as 4-BOC-APM, is a synthetic organic compound used in various scientific research applications. It is a white crystalline solid that is soluble in polar organic solvents and has a melting point of about 128°C. 4-BOC-APM is a versatile compound that has been used in the synthesis of various compounds, including drugs, peptides, and other pharmaceuticals. Additionally, its structure makes it a useful substrate for the study of enzymatic reactions and other biochemical processes.
Wissenschaftliche Forschungsanwendungen
3-(4-BOC-Aminophenyl)-2-methylbenzoic acid, 95% is a useful compound for various scientific research applications. It has been used as a substrate for the study of enzyme-catalyzed reactions, and it has been used to synthesize various drugs, peptides, and other pharmaceuticals. Additionally, 3-(4-BOC-Aminophenyl)-2-methylbenzoic acid, 95% has been used in the synthesis of various compounds, including peptide-based drugs, antibiotics, and other small molecules.
Wirkmechanismus
The mechanism of action of 3-(4-BOC-Aminophenyl)-2-methylbenzoic acid, 95% is not yet fully understood. However, it is known that the compound can act as a substrate for various enzymatic reactions. The compound can also act as an inhibitor of certain enzymes, such as the enzyme acetylcholinesterase. Additionally, 3-(4-BOC-Aminophenyl)-2-methylbenzoic acid, 95% can be used to synthesize various compounds, including peptide-based drugs, antibiotics, and other small molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(4-BOC-Aminophenyl)-2-methylbenzoic acid, 95% are not yet fully understood. However, the compound has been shown to act as an inhibitor of certain enzymes, such as the enzyme acetylcholinesterase. Additionally, the compound has been used in the synthesis of various drugs, peptides, and other pharmaceuticals, and it has been used to study enzyme-catalyzed reactions.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of 3-(4-BOC-Aminophenyl)-2-methylbenzoic acid, 95% for lab experiments is its versatility. The compound is relatively simple to synthesize and can be used in a variety of scientific research applications. Additionally, the compound can act as a substrate for various enzymatic reactions and can be used to synthesize various drugs, peptides, and other pharmaceuticals. However, the compound has some limitations. The compound is not stable in the presence of light or air, and it can be toxic if not handled properly.
Zukünftige Richtungen
There are a number of potential future directions for 3-(4-BOC-Aminophenyl)-2-methylbenzoic acid, 95% research. One potential direction is to further explore the compound’s mechanism of action and its biochemical and physiological effects. Additionally, further research could be conducted to explore the compound’s potential uses in drug synthesis and to develop more efficient methods for its synthesis. Additionally, further research could be conducted to explore the compound’s potential uses in the study of enzyme-catalyzed reactions. Finally, further research could be conducted to explore the compound’s potential uses in the development of new drugs and other pharmaceuticals.
Synthesemethoden
The synthesis of 3-(4-BOC-Aminophenyl)-2-methylbenzoic acid, 95% begins with the reaction of 4-bromoacetophenone with lithium diisopropylamide (LDA) in anhydrous tetrahydrofuran (THF). This reaction produces 4-bromo-2-methylbenzoic acid. The bromoacid is then treated with diisopropylcarbodiimide (DIC) and 4-aminophenol in anhydrous THF. This reaction yields 3-(4-BOC-Aminophenyl)-2-methylbenzoic acid, 95% as the final product. The synthesis is relatively simple and can be carried out in a single step.
Eigenschaften
IUPAC Name |
2-methyl-3-[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO4/c1-12-15(6-5-7-16(12)17(21)22)13-8-10-14(11-9-13)20-18(23)24-19(2,3)4/h5-11H,1-4H3,(H,20,23)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWIIUVAEZMEIDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1C(=O)O)C2=CC=C(C=C2)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-3-[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]benzoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

